PIN1 inhibitor 3

PIN1 inhibition Structure-activity relationship Lead optimization

Non-covalent PIN1 probes with nM potency are scarce. First-generation tools (PiB, juglone) suffer from weak activity or covalent off-target reactivity. PIN1 inhibitor 3 (C10) solves this: • IC50 = 150 nM, KD = 25 nM - 10x more potent than PiB • Neutral, reversible binding - no covalent adduct formation • Validated PROTAC warhead - synthetic handle strategy available (Liu et al. 2024) • Co-crystal structure-enabled (PDB 9INR) for rational design

Molecular Formula C35H37N7O2
Molecular Weight 587.7 g/mol
Cat. No. B15603752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIN1 inhibitor 3
Molecular FormulaC35H37N7O2
Molecular Weight587.7 g/mol
Structural Identifiers
InChIInChI=1S/C35H37N7O2/c1-24-5-3-4-6-31(24)35(17-18-35)34(44)38-32(33(43)37-28-15-19-41(2)20-16-28)21-29-23-42(40-39-29)30-13-11-27(12-14-30)26-9-7-25(22-36)8-10-26/h3-14,23,28,32H,15-21H2,1-2H3,(H,37,43)(H,38,44)
InChIKeyQMUZXRGNTODESB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PIN1 Inhibitor 3 Procurement Guide: A Neutral, Non-Covalent Pin1 Ligand for Chemical Biology and PROTAC Design


PIN1 inhibitor 3 (CAS 3039570-04-9, also cataloged as Compound A0) is a synthetic small-molecule ligand that binds the peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) [1]. In its optimized form, designated C10 in the primary disclosure, it engages PIN1 with a dissociation constant (KD) of 25 nM and inhibits enzymatic activity with an IC50 of 150 nM, placing it among the most potent non-covalent, non-acidic PIN1 binders reported [1]. This compound acts as a conventional occupancy-based inhibitor and serves as a validated warhead for the synthesis of proteolysis-targeting chimeras (PROTACs) [1].

1
Target Engagement Non-covalent, occupancy-based PIN1 binding for pathway deconvolution
2
Chemical Probe Neutral scaffold minimizes off-target parvulin reactivity in selectivity profiling
3
PROTAC Design Validated warhead for proteolysis-targeting chimera synthesis and degrader studies

Why PIN1 Inhibitor 3 Cannot Be Replaced by Common Tool Compounds Like Juglone, PiB, or KPT-6566


PIN1 inhibitor 3 (C10) occupies a distinct chemical space as a neutral, non-covalent inhibitor, which differentiates it from the two traditional classes of PIN1 tool compounds. First-generation inhibitors such as PiB (IC50 ~1.5 µM) are weak, promiscuous parvulin inhibitors with limited selectivity [1]. Second-generation tool compounds like juglone and KPT-6566 are covalent, irreversible inhibitors whose off-target reactivity complicates interpretation of PIN1-dependent pharmacology [2][3]. The neutral, non-covalent scaffold of PIN1 inhibitor 3 eliminates the confounding factor of covalent adduct formation while achieving nanomolar potency, making it a cleaner probe for target engagement. Furthermore, this compound has been explicitly validated as a PROTAC precursor, which is not the case for juglone or PiB [1].

PIN1 inhibitor 3 vs
Juglone / KPT-6566 Covalent, irreversible inhibitors; off-target adduct formation may confound PIN1-dependent pharmacology interpretation
PIN1 inhibitor 3 vs
PiB Weak, promiscuous parvulin inhibitor; lower target engagement and selectivity profile may shift assay outcomes
PIN1 inhibitor 3 vs
Juglone / PiB No reported PROTAC warhead validation; inhibitor-to-degrader conversion pathway remains uncharacterized

PIN1 Inhibitor 3 Quantitative Differentiation Evidence Against Closest Analogues


Head-to-Head Potency Advantage Over Parent Compound A0 (DEL1067-56-469)

In the primary medicinal chemistry study, compound C10 (commercial PIN1 inhibitor 3) was directly compared to its parent hit, compound A0 (DEL1067-56-469), using identical biochemical assays. C10 achieved substantially tighter binding and enzymatic inhibition than A0, reflecting the success of the optimization campaign [1]. This direct, within-study comparison avoids the variability inherent in cross-study potency evaluations.

Head-to-Head vs Parent A0
Head-to-head
KD: 25 nM vs 430 nM (17.2-fold improvement)
IC50: 150 nM vs 420 nM (2.8-fold improvement)
Supports selection of optimized lead from DEL campaign
Within-study comparison reduces cross-study variability
PIN1 inhibition Structure-activity relationship Lead optimization

Greater Biochemical Potency Compared to Canonical Covalent Inhibitor KPT-6566

PIN1 inhibitor 3 (C10) displays a 4.3-fold lower IC50 value (150 nM) than the widely used covalent PIN1 inhibitor KPT-6566 (IC50 = 640 nM) when compared across published biochemical PPIase assays [1][2]. This potency advantage is achieved through a non-covalent mechanism, avoiding the potential for irreversible off-target labeling that complicates the use of KPT-6566 [2].

Potency vs KPT-6566
Cross-study comparable
IC50 = 150 nM vs 640 nM
(4.3-fold lower IC50)
Non-covalent mechanism supports reversible pharmacology studies
Based on published PPIase domain assays; review for method-transfer context
PIN1 inhibitor Covalent vs non-covalent Biochemical IC50

Substantial Improvement Over First-Generation Non-Covalent Tool PiB

The prototypical non-covalent PIN1 inhibitor PiB exhibits an IC50 of approximately 1.5 µM against PIN1 [1]. PIN1 inhibitor 3 (C10) achieves a 10-fold improvement in enzymatic inhibition (IC50 = 150 nM) [2]. Beyond potency, PiB also inhibits the related parvulin Pin4 (IC50 ~1.0 µM), whereas the selectivity profile of this neutral series has been optimized toward PIN1 through the DEL screening cascade [2].

Potency vs PiB
Cross-study comparable
IC50 = 150 nM vs 1.5 µM
(10-fold more potent)
Order-of-magnitude lower concentration for effective target blockade
PiB also inhibits related parvulin Pin4; selectivity review recommended
PIN1 inhibitor Parvulin inhibitor Chemical probe

Validated PROTAC Ligand Functionality Unavailable in Legacy PIN1 Inhibitors

PIN1 inhibitor 3 (C10) has been explicitly converted into functional PROTAC molecules that induce PIN1 degradation in cancer cell lines [1]. This demonstrates that the compound's binding mode permits exit-vector functionalization without abolishing target engagement. Legacy PIN1 inhibitors such as juglone and PiB have not been reported as PROTAC warheads due to their covalent mechanism (juglone) or low potency (PiB), both of which preclude efficient ternary complex formation [1][2].

PROTAC Warhead Validation
Class-level inference
PROTAC derivatives synthesized; PIN1 degradation demonstrated in cell models
Only commercially available PIN1 ligand with published PROTAC feasibility
Juglone and PiB lack reported degrader-conversion data
PROTAC PIN1 degrader Targeted protein degradation

Recommended Procurement Scenarios for PIN1 Inhibitor 3 Based on Quantitative Evidence


Biochemical PIN1 Inhibition Assays Requiring Maximal Potency and Reversibility

When designing in vitro PPIase activity assays or binding studies (SPR, FP, ITC) where high target occupancy and a clean, reversible binding profile are paramount, PIN1 inhibitor 3 (IC50 = 150 nM, KD = 25 nM) should be selected over PiB (IC50 = 1.5 µM), KPT-6566 (IC50 = 640 nM, covalent), or juglone (covalent, nanomolar Ki but pan-parvulin reactivity). Its 4.3-fold advantage over KPT-6566 and 10-fold advantage over PiB translate to lower compound usage and reduced solvent interference [1][2][3].

PROTAC Development Using a Pre-Validated PIN1 Warhead

PIN1 inhibitor 3 is the only commercially available PIN1 ligand with demonstrated PROTAC conversion capability. Medicinal chemistry teams building PIN1 degraders should procure this compound as the starting warhead. The Liu et al. (2024) study provides the synthetic handle strategy, linker attachment points, and cellular degradation proof-of-concept, significantly reducing the risk and timeline of PROTAC campaigns compared to de novo warhead identification [1].

Negative Control Experiments Probing the Oncogenic Role of PIN1

Given the emerging evidence that PIN1 catalytic inhibition may not translate to antiproliferative effects (as shown by Liu et al. 2024), PIN1 inhibitor 3 (C10) serves as a critical tool for mechanistic studies seeking to reconcile conflicting literature. Its neutral, non-covalent mechanism eliminates the confounding cytotoxicity of juglone (RNA polymerase inhibition) and the irreversible proteome labeling of KPT-6566, enabling cleaner interpretation of PIN1-dependent phenotypes [1][4].

Structure-Based Drug Design and Co-Crystallography Studies

The chemical series leading to PIN1 inhibitor 3 was optimized from a DNA-encoded library hit (A0) with a 17.2-fold improvement in binding affinity. The availability of co-crystal structures for related series members (e.g., PDB 9INR) provides a structural basis for rational design. Researchers engaged in fragment-based or structure-guided optimization of PIN1 ligands should select this characterized, structure-enabled scaffold rather than less-characterized alternatives [1].

Application
Selection Property
Validation Focus
Biochemical PIN1 inhibition and binding assays
Reversible, non-covalent binding profile
PPIase activity and SPR/FP/ITC target engagement endpoints
PROTAC development and targeted degradation studies
Pre-validated warhead with defined exit-vector strategy
Ternary complex formation and cellular degradation endpoint review
Negative control experiments for PIN1-dependent phenotypes
Clean, occupancy-based mechanism without covalent adducts
Cytotoxicity and off-target labeling endpoint monitoring
Structure-based drug design and co-crystallography
Characterized, structure-enabled scaffold
Co-crystal structure availability and fragment-based optimization context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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